molecular formula C21H22FN5O B12246889 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine

Cat. No.: B12246889
M. Wt: 379.4 g/mol
InChI Key: ZWZLOWGCLUEQDA-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a cyclopropyl group, a triazolo ring fused to a pyridazine ring, and a piperidine ring substituted with a fluoromethylbenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the cyclization of a suitable hydrazine derivative with a pyridazine precursor under acidic conditions to form the triazolopyridazine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Formation of the Piperidine Ring: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable piperidine precursor.

    Introduction of the Fluoromethylbenzoyl Group: The final step involves the acylation of the piperidine ring with 3-fluoro-4-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism of action depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-chloro-4-methylbenzoyl)piperidine
  • **4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-bromo-4-methylbenzoyl)piperidine
  • **4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-iodo-4-methylbenzoyl)piperidine

Uniqueness

The uniqueness of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methylbenzoyl)piperidine lies in the presence of the fluoromethylbenzoyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs with different halogen substituents. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C21H22FN5O

Molecular Weight

379.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone

InChI

InChI=1S/C21H22FN5O/c1-13-2-3-16(12-17(13)22)21(28)26-10-8-15(9-11-26)20-24-23-19-7-6-18(14-4-5-14)25-27(19)20/h2-3,6-7,12,14-15H,4-5,8-11H2,1H3

InChI Key

ZWZLOWGCLUEQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)F

Origin of Product

United States

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